

In-Depth Technical Guide: p-Hydroxyphenyl chloroacetate (CAS 10421-12-2)

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Compound of Interest

Compound Name: *p*-Hydroxyphenyl chloroacetate

Cat. No.: B079083

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Chemical Identity and Properties

p-Hydroxyphenyl chloroacetate, with the CAS number 10421-12-2, is an organic compound with the chemical formula $C_8H_7ClO_3$. It is also known by other names including 4-Hydroxyphenyl chloroacetate and acetic acid, 2-chloro-, 4-hydroxyphenyl ester. This compound belongs to the class of phenyl esters and is a derivative of hydroquinone.

Physicochemical Properties

A summary of the key physicochemical properties of **p-Hydroxyphenyl chloroacetate** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ ClO ₃	[1]
Molecular Weight	186.59 g/mol	[1]
Density	1.363 g/cm ³	[1]
Boiling Point	308.9 °C at 760 mmHg	[1]
Flash Point	140.6 °C	[1]
Vapor Pressure	0.000364 mmHg at 25 °C	[1]
Refractive Index	1.561	[1]

Synthesis and Experimental Protocols

The synthesis of **p-Hydroxyphenyl chloroacetate** can be achieved through the esterification of hydroquinone with chloroacetyl chloride. While a specific detailed protocol for this exact compound is not readily available in the searched literature, a general procedure can be adapted from the synthesis of similar phenolic esters. The reaction involves the nucleophilic attack of the hydroxyl group of hydroquinone on the carbonyl carbon of chloroacetyl chloride, leading to the formation of the ester and hydrogen chloride as a byproduct.

General Experimental Protocol for the Synthesis of Phenyl Esters

The following is a generalized protocol based on the synthesis of similar compounds, which can be optimized for the synthesis of **p-Hydroxyphenyl chloroacetate**.

Materials:

- Hydroquinone
- Chloroacetyl chloride
- Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or toluene)
- A non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

Procedure:

- Dissolve hydroquinone in the anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
- Add the non-nucleophilic base to the solution.
- Cool the reaction mixture in an ice bath.
- Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled reaction mixture via the dropping funnel with continuous stirring. The reaction is often exothermic, and slow addition helps to control the temperature.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (monitoring by Thin Layer Chromatography is recommended to determine reaction completion).
- Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., HCl) to remove the excess base, followed by a wash with a dilute base (e.g., NaHCO₃) to remove any unreacted acidic components, and finally with brine.
- The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **p-Hydroxyphenyl chloroacetate** can be purified by techniques such as recrystallization or column chromatography.

Logical Workflow for Synthesis:

Figure 1: Generalized workflow for the synthesis of **p-Hydroxyphenyl chloroacetate**.

Spectroscopic Data and Structural Elucidation

While specific spectra for **p-Hydroxyphenyl chloroacetate** are not available in the provided search results, a theoretical analysis based on its structure can provide expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. The aromatic protons on the hydroquinone ring will likely appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm) due to their coupling. The methylene protons (CH_2) adjacent to the chlorine atom and the ester group will appear as a singlet in the region of δ 4.0-5.0 ppm. The phenolic hydroxyl proton will give a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
- ^{13}C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester (around δ 165-175 ppm), the aromatic carbons (in the range of δ 110-160 ppm), and the methylene carbon attached to the chlorine (around δ 40-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of **p-Hydroxyphenyl chloroacetate** is expected to exhibit characteristic absorption bands for its functional groups:

- A broad band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.
- A strong, sharp absorption band around $1750\text{-}1770\text{ cm}^{-1}$ due to the C=O stretching vibration of the ester carbonyl group.
- C-O stretching vibrations for the ester will appear in the fingerprint region, typically between $1000\text{-}1300\text{ cm}^{-1}$.
- C-H stretching vibrations for the aromatic ring will be observed around $3000\text{-}3100\text{ cm}^{-1}$.
- The C-Cl stretching vibration will likely be found in the fingerprint region, typically below 800 cm^{-1} .

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M^+) corresponding to the molecular weight of **p-Hydroxyphenyl chloroacetate** (186.59 g/mol for the most common isotopes) would be expected. Common fragmentation patterns would likely involve the loss of the chloroacetyl

group or cleavage of the ester bond, leading to fragment ions corresponding to the hydroquinone cation radical and the chloroacetyl cation.

Biological Activity and Potential Applications

While direct studies on the biological activity of **p-Hydroxyphenyl chloroacetate** are limited in the provided search results, the activities of structurally related compounds suggest potential areas for investigation.

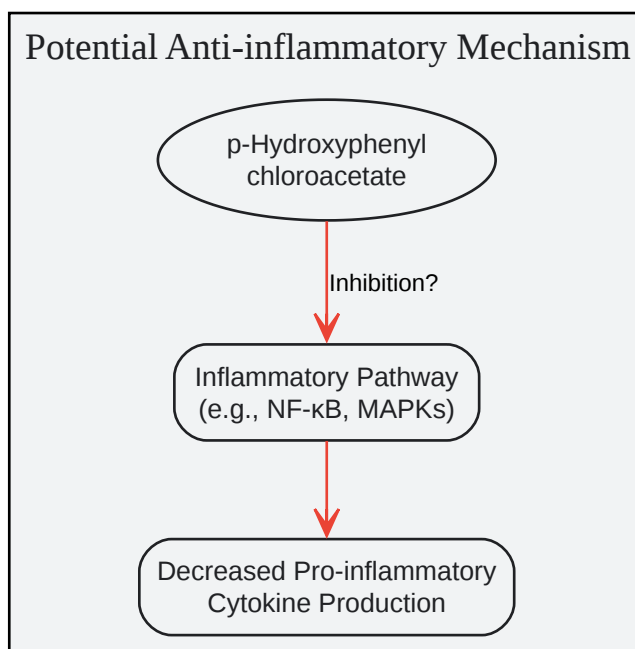
Antimicrobial and Anti-inflammatory Potential

Compounds containing chloroacetamide and hydroxyphenyl moieties have been reported to exhibit a range of biological activities. For instance, various chloroacetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Similarly, compounds with a p-hydroxyphenyl group are known to possess anti-inflammatory and antioxidant properties. The combination of these structural features in **p-Hydroxyphenyl chloroacetate** suggests that it could be a candidate for screening in these therapeutic areas.

Signaling Pathway Interactions

Given the anti-inflammatory potential of related hydroxyphenyl compounds, **p-Hydroxyphenyl chloroacetate** could potentially modulate inflammatory signaling pathways. These pathways often involve key protein kinases and transcription factors that regulate the expression of pro-inflammatory cytokines and mediators.

Hypothetical Signaling Pathway Interaction:



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Figure 2: Hypothetical modulation of an inflammatory pathway by **p-Hydroxyphenyl chloroacetate**.

It is important to emphasize that this is a hypothetical pathway based on the activities of structurally similar compounds. Further experimental validation is necessary to determine the actual biological targets and mechanism of action of **p-Hydroxyphenyl chloroacetate**.

Conclusion and Future Directions

p-Hydroxyphenyl chloroacetate is a readily synthesizable organic compound with potential for further investigation in the fields of medicinal chemistry and drug development. The presence of a reactive chloroacetyl group and a biologically relevant hydroxyphenyl moiety makes it an interesting scaffold for the development of novel therapeutic agents. Future research should focus on:

- Developing and optimizing a detailed, high-yield synthesis protocol.
- Comprehensive spectroscopic characterization to confirm its structure and purity.

- Systematic screening for biological activities, particularly antimicrobial and anti-inflammatory effects.
- Elucidation of its mechanism of action and identification of specific molecular targets and signaling pathways.

This in-depth technical guide provides a foundation for researchers and scientists to begin their exploration of **p-Hydroxyphenyl chloroacetate** and its potential applications.

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References

- 1. csustan.edu [csustan.edu]
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